Caprolactone acrylate

Catalog No.
S971024
CAS No.
110489-05-9
M.F
C9H14O4
M. Wt
186.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caprolactone acrylate

CAS Number

110489-05-9

Product Name

Caprolactone acrylate

IUPAC Name

oxepan-2-one;prop-2-enoic acid

Molecular Formula

C9H14O4

Molecular Weight

186.207

InChI

InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5)

InChI Key

RZFODFPMOHAYIR-UHFFFAOYSA-N

SMILES

C=CC(=O)O.C1CCC(=O)OCC1

Biomaterials for Drug Delivery and Tissue Engineering

One exciting area of research for CA is in the development of biomaterials for drug delivery and tissue engineering. The biocompatible nature of the caprolactone segment allows for the creation of scaffolds and hydrogels that can be implanted in the body with minimal rejection. The acrylate group, on the other hand, facilitates the incorporation of bioactive molecules or growth factors into the material design []. This combination offers researchers a platform to design targeted drug delivery systems or engineer tissues for regeneration purposes.

Here are some specific examples:

  • Researchers have explored using CA-based hydrogels for the controlled release of antibiotics, potentially aiding in localized treatment of infections [].
  • Studies have investigated the use of CA in the development of scaffolds for bone tissue engineering, with promising results for bone regeneration [].

Polymeric Materials with Tailored Properties

Another exciting application of CA lies in its ability to create novel polymeric materials with specific properties. By incorporating CA into polymers, researchers can achieve a balance between biodegradability, mechanical strength, and surface functionalities. The caprolactone segment imparts degradability, while the acrylate group allows for crosslinking and modification of the polymer backbone. This enables the design of polymers for various applications, such as:

  • Development of degradable hydrogels for wound healing or drug delivery
  • Creation of biocompatible coatings for implants or medical devices
  • Synthesis of elastomeric materials with tunable mechanical properties

Caprolactone acrylate is a versatile compound characterized by its structure, which includes both caprolactone and acrylate functional groups. It is represented by the chemical formula C9H14O4C_9H_{14}O_4 and is known for its reactivity in polymerization processes. Caprolactone acrylate is primarily utilized in the synthesis of various polymeric materials, particularly those requiring crosslinking capabilities and enhanced mechanical properties. Its unique combination of flexibility and strength makes it suitable for applications in coatings, adhesives, and biomedical materials .

  • Ring-Opening Polymerization: The cyclic structure of caprolactone allows for ring-opening polymerization, enabling the formation of polycaprolactone chains. This reaction can be initiated by various nucleophiles, leading to tunable polymer architectures .
  • Free Radical Polymerization: The acrylate functionality enables free radical polymerization, resulting in crosslinked networks that enhance the material's mechanical properties. This process is often employed in creating coatings and adhesives that require durability and resistance to environmental factors .
  • Crosslinking Reactions: Caprolactone acrylate can react with isocyanates and melamine-formaldehyde resins to form crosslinked structures that exhibit improved chemical resistance and mechanical performance .

Caprolactone acrylate exhibits notable biological activity, particularly in biomedical applications:

  • Biocompatibility: Studies have shown that polycaprolactone-based materials are generally biocompatible, making them suitable for tissue engineering and drug delivery systems .
  • Cell Response: The tunable properties of caprolactone acrylate allow for controlled cell responses, which are critical in applications such as scaffolding for tissue regeneration. The mechanical properties can be adjusted to promote cell adhesion and growth .

Several methods exist for synthesizing caprolactone acrylate:

  • Grafting Method: This involves grafting caprolactone onto hydroxyalkyl acrylates through ring-opening polymerization. This method allows for the creation of hydroxy-functionalized caprolactone acrylates that can be further polymerized to form complex structures .
  • Direct Esterification: Caprolactone can be directly reacted with acrylic acid or its derivatives under controlled conditions to produce caprolactone acrylate. This method typically requires careful temperature control to prevent unwanted side reactions .

Caprolactone acrylate has a wide range of applications across various industries:

  • Coatings: It is extensively used in UV-curable coatings due to its excellent adhesion, flexibility, and resistance to chemicals and abrasion .
  • Adhesives: The compound's strong bonding capabilities make it ideal for use in adhesives that require durability under stress .
  • Biomedical Materials: Its biocompatibility allows it to be used in drug delivery systems and scaffolds for tissue engineering .

Research has focused on the interaction of caprolactone acrylate with other compounds to enhance its properties:

  • With Isocyanates: Combining caprolactone acrylate with isocyanates results in urethane acrylates that improve mechanical strength and flexibility, making them suitable for demanding applications like automotive coatings .
  • With Other Acrylates: Blending with other acrylates can modify the thermal and mechanical properties of the resulting polymers, allowing for tailored performance characteristics .

Caprolactone acrylate shares similarities with several other compounds but possesses unique characteristics:

CompoundKey FeaturesUniqueness of Caprolactone Acrylate
Polyethylene glycol diacrylateUsed for hydrogels; good biocompatibilityEnhanced flexibility and chemical resistance
Hydroxyethyl methacrylateCommonly used in coatings; good adhesionSuperior impact resistance due to caprolactone structure
PolycaprolactoneBiodegradable; used in medical applicationsOffers both flexibility and crosslinking capabilities

Caprolactone acrylate stands out due to its ability to combine flexibility with high-performance characteristics derived from both its caprolactone and acrylate functionalities.

General Manufacturing Information

2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester: ACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.

Dates

Modify: 2024-02-18

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